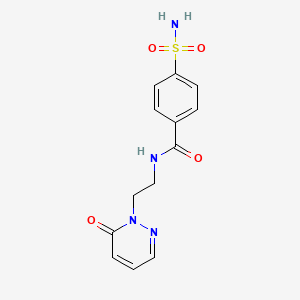

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide

描述

属性

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c14-22(20,21)11-5-3-10(4-6-11)13(19)15-8-9-17-12(18)2-1-7-16-17/h1-7H,8-9H2,(H,15,19)(H2,14,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVIWLCUUBGQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazine ring, followed by the introduction of the ethyl linker and the benzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

化学反应分析

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.

科学研究应用

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide with three analogs, emphasizing structural variations and their implications for physicochemical and biological properties.

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Structure : Shares the pyridazine-sulfonamide backbone but substitutes the ethyl group with a benzyloxy moiety at the pyridazine 3-position.

- Synthesis : Prepared via nucleophilic substitution between 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide and benzyl bromide derivatives .

- Molecular Weight: 290.02 g/mol (observed for a related analog) vs. 322.07 g/mol (calculated for the target compound) .

N-(2-(tert-Butyl)phenyl)-4-iodo-N-(1-(pyridin-2-yl)ethyl)benzamide (6ze)

- Structure : Features a benzamide core but diverges significantly with a tert-butylphenyl group, an iodine substituent, and a pyridinylethyl side chain .

- Key Differences: The bulky tert-butyl and iodo groups introduce steric hindrance, which may limit binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.

4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Precursor to 5a)

- Structure : Lacks the ethyl or benzyloxy substituent, retaining only a hydroxyl group on the pyridazine ring.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Implications

- Target Compound : The ethyl linker in N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide balances lipophilicity and metabolic stability compared to bulkier analogs like 5a. Its sulfamoyl group positions it as a candidate for enzyme inhibition studies.

- Benzyloxy Analogs (e.g., 5a) : While more lipophilic, their metabolic vulnerability may limit in vivo utility unless further optimized.

- Non-sulfonamide Variants (e.g., 6ze): Highlight the importance of the sulfamoyl group for specific target engagement, though bulky substituents may enable novel applications.

常见问题

Basic: What synthetic routes are recommended for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide, and how can structural purity be confirmed?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: React 6-hydroxypyridazine with ethylenediamine to form the pyridazinone-ethylamine intermediate.

- Step 2: Couple this intermediate with 4-sulfamoylbenzoic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Purity Confirmation: - Analytical Techniques: Use HPLC (≥95% purity threshold), ¹H/¹³C NMR (verify proton environments of sulfamoyl and pyridazinone groups), and mass spectrometry (exact mass verification) .

- Crystallography: If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Basic: Which spectroscopic techniques are optimal for characterizing the sulfamoyl and pyridazinone moieties?

Methodological Answer:

- FT-IR: Identify sulfamoyl S=O stretches (~1350–1300 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .

- NMR:

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for amidation efficiency .

- Catalyst Screening: Evaluate alternative coupling agents (e.g., DCC vs. EDC) and additives (DMAP) to reduce side reactions .

- Temperature Control: Perform reactions under controlled heating (60–80°C) to accelerate kinetics while avoiding decomposition .

Advanced: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay formats (e.g., IC₅₀ vs. EC₅₀) .

- Control Experiments: Include reference inhibitors (e.g., acetazolamide for sulfamoyl-targeted enzymes) to validate target specificity .

- Data Normalization: Adjust for batch-to-batch variability in compound solubility using DMSO controls .

Advanced: What computational approaches predict target engagement and binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with carbonic anhydrase IX (CA-IX), focusing on sulfamoyl-Zn²+ coordination .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the pyridazinone-ethyl linker in aqueous environments .

- QSAR Modeling: Corporate substituent effects (e.g., sulfamoyl vs. methylsulfonyl) to predict activity cliffs .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Core Modifications: Replace pyridazinone with triazinone or phthalazinone to assess ring size impact .

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety to enhance membrane permeability .

- Biological Testing: Prioritize in vitro enzyme inhibition (e.g., CA isoforms) followed by cytotoxicity profiling in 3D spheroid models .

Advanced: How to address stability issues in aqueous formulations?

Methodological Answer:

- Degradation Studies: Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., sulfamoyl cleavage) .

- Excipient Screening: Test cyclodextrins or PEGylation to improve solubility and reduce aggregation .

- pH Optimization: Maintain formulation pH 6.5–7.5 to minimize pyridazinone ring opening .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Genetic Knockdown: Use siRNA targeting CA-IX in hypoxic cancer cells to confirm on-mechanism activity .

- Competitive Binding: Perform fluorescence polarization assays with FITC-labeled analogs to quantify receptor occupancy .

- CRISPR-Cas9: Generate CA-IX knockout cell lines to establish dependency on the sulfamoyl interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。